3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
Propriétés
IUPAC Name |
3-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-14-22-16(12-17(23-14)25-8-10-27-11-9-25)24-4-6-26(7-5-24)18-15(13-19)20-2-3-21-18/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHVONFFGGMVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of the compound “3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is currently unknown. The compound belongs to the class of pyrimidines, which are known to interact with a variety of biological targets. .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes. The exact interaction of this compound with its targets and the resulting changes would depend on the specific nature of the targets.
Biochemical Pathways
Pyrimidine derivatives can affect a wide range of biochemical pathways depending on their specific targets. The downstream effects of these pathway disruptions would also depend on the specific nature of the targets and the biological context.
Activité Biologique
3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C_{16}H_{20}N_{6}O. It contains a pyrazine ring, a piperazine moiety, and a pyrimidine derivative with a morpholine substituent. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazine and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to 3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile have shown efficacy against Mycobacterium tuberculosis. In one study, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating strong potential as anti-tubercular agents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6a | 1.35 | Anti-tubercular |
| 6e | 2.18 | Anti-tubercular |
| 6h | 1.80 | Anti-tubercular |
Kinase Inhibition
The compound also shows promise as a kinase inhibitor. Kinases play a vital role in various signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structure of 3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile suggests potential interactions with ATP-binding sites in kinases, which could lead to the development of targeted cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile. Modifications to the piperazine or pyrimidine rings can significantly affect potency and selectivity against specific biological targets.
Key Findings:
- Morpholine Substitution : The inclusion of a morpholine group enhances solubility and bioavailability.
- Piperazine Ring : Variations in the piperazine structure can modulate binding affinity to target proteins.
- Pyrazine Core : Alterations in the pyrazine core influence the overall electronic properties, impacting interactions with enzymes.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Anti-Tubercular Studies : A series of substituted piperazine derivatives were synthesized and tested for anti-tubercular activity, revealing promising results that support further exploration of similar structures .
- Cancer Research : The compound's potential as a kinase inhibitor was evaluated in vitro, demonstrating significant inhibition against various cancer cell lines .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis of key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations :
Role of the Pyrazine-Carbonitrile Core: The pyrazine-2-carbonitrile group in the target compound introduces electron-withdrawing properties, which may enhance binding to enzymes or receptors through dipole interactions.
Impact of Substituent Positioning :
The 2-methyl group on the pyrimidine ring (in the target compound) introduces steric bulk, which may improve selectivity by preventing off-target binding. Its absence in the analog from could lead to broader but less specific activity .
Morpholine vs. Other Heterocycles: Morpholine’s oxygen atom provides hydrogen-bonding capacity, critical for interactions with polar residues in binding pockets. Compounds with pyrano-pyridine cores () or trifluoroacetyl groups () exhibit divergent solubility and bioavailability profiles .
Piperazine Linker Flexibility :
Piperazine’s conformational flexibility allows the target compound to adopt binding poses inaccessible to rigid analogs (e.g., bicyclic systems in ). However, this flexibility may also increase entropic penalties during binding .
Research Findings :
- Synthetic Accessibility :
The target compound’s synthesis likely involves palladium-catalyzed amination (as seen in ) or nucleophilic substitution (as in ), with purification via flash chromatography . - Biological Relevance : Morpholine-containing analogs (e.g., ) are frequently explored in kinase inhibition due to their ability to mimic adenine in ATP-binding pockets . The target compound’s pyrimidine-morpholine-piperazine architecture aligns with this strategy.
Méthodes De Préparation
Chloropyrimidine Precursor Preparation
4,6-Dichloro-2-methylpyrimidine serves as the foundational intermediate. Its synthesis from thiourea and malononitrile derivatives is well-documented.
Sequential Nucleophilic Substitutions
Optimized Parameters :
Functionalization of Pyrazine-2-carbonitrile
Synthesis of 3-Chloropyrazine-2-carbonitrile
A critical precursor, 3-chloropyrazine-2-carbonitrile, is synthesized via chlorination of pyrazine-2-carbonitrile using sulfuryl chloride (SO₂Cl₂) in toluene/DMF:
| Parameter | Value |
|---|---|
| Solvent | Toluene/DMF (9:1) |
| Temperature | 0°C → RT, 5 hours |
| Yield | 79–84% |
| Purity | >95% (silica gel chromatography) |
Piperazine Installation via SNAr
3-Chloropyrazine-2-carbonitrile undergoes SNAr with piperazine in polar aprotic solvents:
Conditions :
Final Coupling of Subunits
Pyrimidine-Pyrazine Conjugation
The piperazine-linked pyrazine (3-piperazinylpyrazine-2-carbonitrile) reacts with 6-chloro-2-methyl-4-morpholinopyrimidine via SNAr:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane or DCM |
| Base | DIPEA (3.0 eq) |
| Temperature | Reflux (90–100°C) |
| Time | 16–24 hours |
| Yield | 39–45% (after purification) |
Alternative Pd-Catalyzed Cross-Coupling
For sterically hindered intermediates, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos enhances efficiency:
Conditions :
Purification and Characterization
Chromatographic Methods
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including pyrimidine ring formation, piperazine substitution, and morpholine coupling. A major challenge is ensuring regioselectivity during pyrimidine functionalization. Methodological solutions include:
- Mannich reaction optimization for piperazine ring assembly, using formaldehyde and secondary amines under controlled pH (e.g., acetic acid catalysis) .
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for attaching the morpholine moiety to the pyrimidine core, requiring ligands like XPhos and inert conditions .
- Purification via preparative HPLC to isolate intermediates, with mobile phases like acetonitrile/water (0.1% TFA) to resolve polar byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for the pyrazine-carbonitrile (δ ~8.5 ppm for pyrazine protons) and morpholine (δ ~3.7 ppm for N-CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 409.1752 calculated for C₁₉H₂₁N₈O) .
- HPLC purity analysis : Use C18 columns with UV detection at 254 nm; retention times typically 8–12 minutes under gradient elution .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at 1–10 µM concentrations .
- Cellular cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Solubility and metabolic stability : Assess in PBS (pH 7.4) and liver microsomes (human/rat) to guide lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
- Pyrimidine substituent variation : Replace 2-methyl with ethyl or cyclopropyl to evaluate steric effects on ATP-binding pocket interactions .
- Piperazine linker modifications : Introduce sp³-hybridized carbons (e.g., CH₂ or O-linkers) to balance rigidity and conformational flexibility .
- Morpholine bioisosteres : Test thiomorpholine or piperidine analogs to modulate lipophilicity (clogP) and hydrogen-bonding capacity .
Q. What computational strategies predict the binding mode to kinase targets like JAK2?
- Molecular docking (AutoDock Vina) : Use crystal structures (PDB: 4U5J) to dock the compound, prioritizing poses with pyrazine-carbonitrile forming H-bonds with hinge region residues (e.g., Leu855) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the morpholine moiety in the hydrophobic pocket .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent changes to predict potency shifts .
Q. How can contradictory data on biological activity across assay systems be resolved?
- Orthogonal assay validation : Compare enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) activity to rule out off-target effects .
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding in live cells .
- Meta-analysis of dose-response curves : Apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for key intermediates?
- Design of Experiments (DoE) : Systematically vary temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst loading (1–5% Pd) to identify optimal conditions .
- Byproduct characterization : Use LC-MS to detect side products (e.g., decyanated pyrazine) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
Q. What methodologies reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Dynamic light scattering (DLS) : Measure aggregation states in aqueous buffers (e.g., PBS) to distinguish true solubility from colloidal dispersion .
- Co-solvent screening : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vivo studies .
Tables of Key Data
| Synthetic Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine ring formation | Mannich reaction, AcOH, 80°C, 12h | 78 | |
| Morpholine coupling | Pd(dba)₂/XPhos, toluene, 110°C, 24h | 65 | |
| Final purification | Prep-HPLC (ACN/H₂O + 0.1% TFA) | ≥95% purity |
| Biological Activity | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|
| JAK2 inhibition | Enzymatic (ADP-Glo™) | 12 nM | |
| HCT-116 cytotoxicity | MTT (72h) | 1.8 µM | |
| Metabolic stability | Human liver microsomes | t₁/₂ = 45 min |
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